molecular formula C11H13N2OP B12968047 (4-Aminoquinolin-3-yl)dimethylphosphine oxide

(4-Aminoquinolin-3-yl)dimethylphosphine oxide

Cat. No.: B12968047
M. Wt: 220.21 g/mol
InChI Key: KKZBAHOJXLIZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminoquinolin-3-yl)dimethylphosphine oxide is a chemical compound that features a quinoline ring with an amino group at the 4-position and a dimethylphosphine oxide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminoquinolin-3-yl)dimethylphosphine oxide typically involves the reaction of 4-aminoquinoline with dimethylphosphine oxide. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. For example, the reaction can be carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like palladium on carbon (Pd/C) to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Aminoquinolin-3-yl)dimethylphosphine oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, (4-Aminoquinolin-3-yl)dimethylphosphine oxide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoline core is a common motif in many biologically active molecules, making it a valuable scaffold for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential antimalarial, anticancer, and antiviral properties. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (4-Aminoquinolin-3-yl)dimethylphosphine oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, in antimalarial applications, it may interfere with the parasite’s ability to metabolize heme, leading to its death.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Amodiaquine: Another antimalarial agent with structural similarities.

    Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.

Uniqueness

(4-Aminoquinolin-3-yl)dimethylphosphine oxide is unique due to the presence of the dimethylphosphine oxide group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives.

Properties

Molecular Formula

C11H13N2OP

Molecular Weight

220.21 g/mol

IUPAC Name

3-dimethylphosphorylquinolin-4-amine

InChI

InChI=1S/C11H13N2OP/c1-15(2,14)10-7-13-9-6-4-3-5-8(9)11(10)12/h3-7H,1-2H3,(H2,12,13)

InChI Key

KKZBAHOJXLIZMM-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=C(C2=CC=CC=C2N=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.